N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine
Brand Name: Vulcanchem
CAS No.: 1379811-58-1
VCID: VC2711933
InChI: InChI=1S/C8H7FN4S/c9-4-1-2-5-6(3-4)14-8(12-5)13-7(10)11/h1-3H,(H4,10,11,12,13)
SMILES: C1=CC2=C(C=C1F)SC(=N2)N=C(N)N
Molecular Formula: C8H7FN4S
Molecular Weight: 210.23 g/mol

N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine

CAS No.: 1379811-58-1

Cat. No.: VC2711933

Molecular Formula: C8H7FN4S

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine - 1379811-58-1

Specification

CAS No. 1379811-58-1
Molecular Formula C8H7FN4S
Molecular Weight 210.23 g/mol
IUPAC Name 2-(6-fluoro-1,3-benzothiazol-2-yl)guanidine
Standard InChI InChI=1S/C8H7FN4S/c9-4-1-2-5-6(3-4)14-8(12-5)13-7(10)11/h1-3H,(H4,10,11,12,13)
Standard InChI Key YORXEYNUGHNFJW-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1F)SC(=N2)N=C(N)N
Canonical SMILES C1=CC2=C(C=C1F)SC(=N2)N=C(N)N

Introduction

Chemical Structure and Properties

Structural Characteristics

N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine consists of three main structural components:

  • A benzothiazole ring system (a fused ring system containing benzene and thiazole)

  • A fluorine atom at the 6-position of the benzothiazole ring

  • A guanidine group (H2N-C(=NH)-NH-) attached to the 2-position of the benzothiazole

This structural arrangement creates a compound with specific electronic properties and potential for hydrogen bonding, which influences its interactions with biological systems and materials.

Physico-chemical Properties

The following table summarizes the key physico-chemical properties of N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine:

PropertyValue
Chemical NameN-(6-fluoro-1,3-benzothiazol-2-yl)guanidine
SynonymsN-(6-Fluoro-benzothiazol-2-yl)-guanidine, Guanidine, N-(6-fluoro-2-benzothiazolyl)-, 1-(6-Fluorobenzo[d]thiazol-2-yl)guanidine
CAS Number1379811-58-1
Molecular FormulaC8H7FN4S
Molecular Weight210.23 g/mol

These properties are essential for understanding the compound's behavior in biological systems and its potential applications in pharmaceutical research and material science .

Biological Activity and Applications

Pharmaceutical Applications

Benzothiazoles, including N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine, are widely studied for their diverse pharmacological activities. Based on research with similar compounds, potential activities include:

Biological ActivityDescription
Anti-inflammatoryBenzothiazole derivatives have shown potential in reducing inflammation through various mechanisms
AntimicrobialActivity against various bacteria and fungi has been documented for related compounds
AntiviralSome benzothiazole derivatives exhibit inhibitory effects against viral replication
AntitumorCytotoxic effects against various cancer cell lines have been observed with related structures

The guanidine group often contributes to enhanced binding affinity towards biological targets, making this compound particularly interesting for pharmaceutical research. The fluorine atom may also contribute to improved pharmacokinetic properties and metabolic stability compared to non-fluorinated analogs.

Material Science Applications

Beyond pharmaceutical applications, benzothiazoles find applications in material science due to their optical and electronic properties. The fluorine atom in the structure of N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine might further modify these properties, making the molecule potentially useful for applications such as:

  • Organic light-emitting diodes (OLEDs)

  • Fluorescent probes

  • Other optoelectronic devices

These applications leverage the unique electronic and photophysical properties of the benzothiazole core structure, which can be further tuned by substituents like fluorine.

Comparison with Similar Compounds

Structural Analogs

To understand the unique properties of N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine, it's helpful to compare it with similar compounds. Two such compounds found in the literature are:

  • N-(6-phenoxy-1,3-benzothiazol-2-yl)guanidine

  • N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide

The following table compares these compounds:

PropertyN-(6-fluoro-1,3-benzothiazol-2-yl)guanidineN-(6-phenoxy-1,3-benzothiazol-2-yl)guanidineN-(6-fluoro-1,3-benzothiazol-2-yl)propanamide
Molecular FormulaC8H7FN4SC14H12N4OSC11H9FN2OS
Molecular Weight210.23 g/mol284.34 g/mol224.26 g/mol
Key SubstituentFluorine at 6-positionPhenoxy group at 6-positionFluorine at 6-position
Functional Group at 2-positionGuanidineGuanidinePropanamide
CAS Number1379811-58-1Not specified in results476297-58-2

Functional Comparison

N-(6-phenoxy-1,3-benzothiazol-2-yl)guanidine has shown anticancer activity and potential for treating neurodegenerative disorders. Studies have demonstrated that it can inhibit cancer cell proliferation, with significant cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) with IC50 values in the micromolar range.

The replacement of the phenoxy group with a fluorine atom in N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine likely alters its physicochemical properties, potentially affecting:

  • Lipophilicity

  • Metabolic stability

  • Binding affinity to biological targets

  • Solubility characteristics

These differences could translate to distinct biological activities and pharmaceutical applications for N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine compared to its phenoxy analog .

Research Status and Future Directions

Current Research Status

A related compound, identified as "H-BDF" in the literature, is a guanidine derivative that has shown activity against multidrug-resistant cystic fibrosis-associated bacterial species . While this compound contains different substituents (adamantane-1-carbonyl and two 2-bromo-4,6-di-fluoro-phenyl groups), it suggests the potential of guanidine derivatives in antibacterial applications.

Future Research Directions

Future research on N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine could focus on:

  • Detailed structure-activity relationship studies to understand how the fluorine substituent influences biological activity

  • Development of efficient and scalable synthesis methods

  • Evaluation of specific biological targets and mechanisms of action

  • Investigation of potential applications in material science and optoelectronics

  • Exploration of formulation strategies for pharmaceutical applications

These research directions would help establish the full potential of N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine in various fields and guide its future development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator